molecular formula C11H13BrO3 B3184579 Isobutyl 5-bromo-2-hydroxybenzoate CAS No. 1131587-59-1

Isobutyl 5-bromo-2-hydroxybenzoate

Cat. No.: B3184579
CAS No.: 1131587-59-1
M. Wt: 273.12 g/mol
InChI Key: SBBSQDNIXJDYAH-UHFFFAOYSA-N
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Description

Isobutyl 5-bromo-2-hydroxybenzoate is an ester derivative of salicylic acid, characterized by a bromine substituent at the 5-position of the aromatic ring and an isobutyl ester group at the 2-hydroxy position. The isobutyl group contributes to its steric bulk and lipophilicity, factors that influence its pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No.

1131587-59-1

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

2-methylpropyl 5-bromo-2-hydroxybenzoate

InChI

InChI=1S/C11H13BrO3/c1-7(2)6-15-11(14)9-5-8(12)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3

InChI Key

SBBSQDNIXJDYAH-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=C(C=CC(=C1)Br)O

Canonical SMILES

CC(C)COC(=O)C1=C(C=CC(=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Ester Groups

The ester group in benzoic acid derivatives significantly impacts their biological and physicochemical properties. Below is a comparison of Isobutyl 5-bromo-2-hydroxybenzoate with its ethyl and isopentyl analogs:

Compound Name Ester Group Molecular Formula Key Structural Features
This compound Isobutyl C₁₁H₁₃BrO₃ Branched alkyl chain (steric bulk)
Ethyl 5-bromo-2-hydroxybenzoate Ethyl C₉H₉BrO₃ Short alkyl chain (lower lipophilicity)
Isopentyl 5-bromo-2-hydroxybenzoate Isopentyl C₁₂H₁₅BrO₃ Longer, linear alkyl chain

Key Observations :

  • Lipophilicity : Isobutyl and isopentyl esters are more lipophilic than ethyl esters, which may enhance membrane permeability and bioavailability .
Cytotoxicity and Cell Growth Inhibition
  • Isobutyl Derivatives: In boronic acid-based compounds (e.g., bortezomib analogs), the isobutyl group is critical for cytotoxicity.
  • Ethyl Derivatives : Ethyl esters (e.g., Ethyl 5-bromo-2-hydroxybenzoate) are less studied in cytotoxicity assays but are hypothesized to exhibit weaker effects due to reduced steric bulk and lipophilicity .
  • Isopentyl Derivatives: No direct data exists for isopentyl analogs, but longer alkyl chains may compromise activity by reducing solubility or introducing metabolic instability .
PPARγ Modulation
  • Isobutyl vs. tert-Butyl : In oxazole-ring derivatives, isobutyl-substituted compounds (e.g., 13d ) showed weak PPARγ partial agonist/antagonist activity (EC₅₀ = 15 nM, Max 16.7%), while tert-butyl analogs (e.g., 13e ) exhibited stronger activity, suggesting that increased steric bulk enhances receptor interaction .
  • Ethyl Derivatives : Ethyl-substituted compounds (e.g., 13c ) demonstrated negligible PPARγ activity, highlighting the necessity of branched alkyl groups for efficacy .

Physicochemical and Spectroscopic Properties

  • NMR Signatures : The isobutyl group produces distinct NMR patterns, including a doublet for methyl protons (~0.97 ppm) and a multiplet for methine protons (~1.8–2.5 ppm) . Ethyl and isopentyl esters would lack these specific signals, aiding structural differentiation.
  • Stability : Isobutyl esters may exhibit greater hydrolytic stability compared to ethyl esters due to steric protection of the ester bond .

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